2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H17F2NO3S2 and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Derivatives for Potential Therapeutic Applications
Derivatives similar to the mentioned compound have been synthesized and characterized for potential therapeutic applications. For instance, celecoxib derivatives have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds exhibit significant biological activities, suggesting potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Bioactivity Studies on Sulfonamide Derivatives
Bioactivity studies on new benzenesulfonamide derivatives have identified compounds with interesting cytotoxic activities and potential as carbonic anhydrase inhibitors. These studies contribute to the understanding of the therapeutic potential of sulfonamide derivatives in cancer treatment and enzyme inhibition (Gul et al., 2016).
Cross-Coupling Reactions for Synthesis of Complex Molecules
The application of cross-coupling reactions involving benzenesulfonamide derivatives has been demonstrated, enabling the synthesis of complex molecules. Such methodologies are crucial for the development of new pharmaceuticals and materials (Miura et al., 1998).
Inhibition Studies for Therapeutic Targets
Further research into benzenesulfonamide derivatives has shown their potential in inhibiting carbonic anhydrase I and II, highlighting their relevance in designing inhibitors for therapeutic targets. Such inhibitors have applications in treating conditions like glaucoma, epilepsy, and cancer (Gul et al., 2016).
Novel Synthesis Techniques and Catalysis
Studies have also focused on novel synthesis techniques, such as the use of ytterbium(III) bis(perfluorooctanesulfonyl)imide for the synthesis of tetrahydrobenzo[b]pyrans. This research contributes to the field of catalysis and green chemistry by offering efficient and reusable catalysts for organic synthesis (Hong & Cai, 2010).
Safety and Hazards
Properties
IUPAC Name |
2,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S2/c17-12-3-4-14(13(18)10-12)24(20,21)19-11-16(5-7-22-8-6-16)15-2-1-9-23-15/h1-4,9-10,19H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKYWOPINZTWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.